N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a bithiophene moiety linked to an isoxazole ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene derivative, followed by the formation of the isoxazole ring and subsequent coupling reactions.
Preparation of Bithiophene Derivative: The bithiophene moiety can be synthesized through a Stille coupling reaction, where a bithiophene halide reacts with an organotin compound under palladium catalysis.
Formation of Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the bithiophene derivative with the isoxazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carboxamides.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bithiophene moiety can interact with biological membranes, while the isoxazole ring may participate in hydrogen bonding or other interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide: shares similarities with other bithiophene derivatives and isoxazole-containing compounds.
Bithiophene Derivatives: Compounds like 2,2’-bithiophene and 5,5’-dibromo-2,2’-bithiophene.
Isoxazole Compounds: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxamide.
Uniqueness
The uniqueness of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide lies in its combined structural features, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in organic electronics and targeted drug design.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-15(11(2)20-18-10)16(19)17-7-5-13-3-4-14(22-13)12-6-8-21-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJZXNXDIELOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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